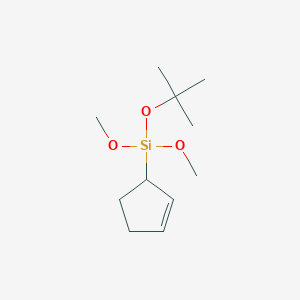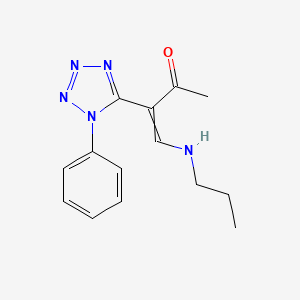![molecular formula C8H18O6 B14275855 3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol CAS No. 156454-60-3](/img/structure/B14275855.png)
3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol is a complex organic compound characterized by multiple hydroxyl groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol typically involves the reaction of 3-hydroxy-2,2-bis(hydroxymethyl)propane with an appropriate epoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the epoxide ring and subsequent formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Fractional crystallization or distillation may be employed to separate and purify the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of resins, adhesives, and coatings due to its multifunctional hydroxyl groups.
Wirkmechanismus
The mechanism by which 3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol exerts its effects is primarily through its ability to participate in various chemical reactions. The hydroxyl groups can form hydrogen bonds, interact with other molecules, and undergo chemical transformations. These interactions and transformations are crucial for its applications in different fields.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2-[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl-2-(hydroxymethyl)propanal: This compound has a similar structure but includes an aldehyde group.
2-[(3-Hydroxy-2,2-bis(hydroxymethyl)propoxy)methyl]-2-(methoxymethyl)propane-1,3-diol: This compound has an additional methoxymethyl group.
Uniqueness
3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol is unique due to its specific arrangement of hydroxyl groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
156454-60-3 |
|---|---|
Molekularformel |
C8H18O6 |
Molekulargewicht |
210.22 g/mol |
IUPAC-Name |
2-(2,3-dihydroxypropoxymethyl)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C8H18O6/c9-1-7(13)2-14-6-8(3-10,4-11)5-12/h7,9-13H,1-6H2 |
InChI-Schlüssel |
ISHCYDTTYAETJD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(COCC(CO)(CO)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)

![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)


![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)

![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)



![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)
